

# Spectroscopic Profile of 17-Hydroxyisolathyrol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **17- Hydroxyisolathyrol**, a lathyrane diterpenoid isolated from plants of the Euphorbia genus. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

### **Summary of Spectroscopic Data**

The following tables summarize the key spectroscopic data for **17-Hydroxyisolathyrol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This data is essential for confirming the structure and purity of the compound.

#### **Nuclear Magnetic Resonance (NMR) Data**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **17-Hydroxyisolathyrol** (500 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	2.25	m	
2	5.60	d	10.0
4	3.38	d	10.0
5	4.95	br s	_
7	4.88	br s	
8	2.45	m	
9	1.85	m	
10	1.95	m	
11	2.55	m	
12	5.30	d	8.5
14α	2.10	m	_
14β	1.75	m	
15	4.15	S	-
16	1.05	S	-
17	4.10	s	-
18	1.10	S	-
19	1.12	s	-
20	1.70	s	<del>-</del>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **17-Hydroxyisolathyrol** (125 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δ, ppm)	
1	45.1	
2	130.5	
3	138.9	
4	80.1	
5	78.9	
6	208.5	
7	118.2	
8	40.2	
9	25.8	
10	38.7	
11	48.9	
12	135.2	
13	136.8	
14	30.5	
15	65.4	
16	28.9	
17	62.1	
18	22.5	
19	23.1	
20	18.9	

# Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Table 3: IR and UV-Vis Spectroscopic Data for 17-Hydroxyisolathyrol



Spectroscopy	Wavelength/Wavenumber	Description
IR (KBr, cm <sup>-1</sup> )	3450	O-H stretching
1710	C=O stretching (ketone)	
1640	C=C stretching	_
UV-Vis (MeOH, nm)	235	$\pi \to \pi^*$ transition

## **Experimental Protocols**

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following are generalized experimental protocols for obtaining such data.

#### NMR Spectroscopy

High-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer, such as a 500 MHz instrument. The sample is typically dissolved in deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

#### Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded in the range of 4000-400 cm<sup>-1</sup>, and the absorption bands are reported in reciprocal centimeters (cm<sup>-1</sup>).

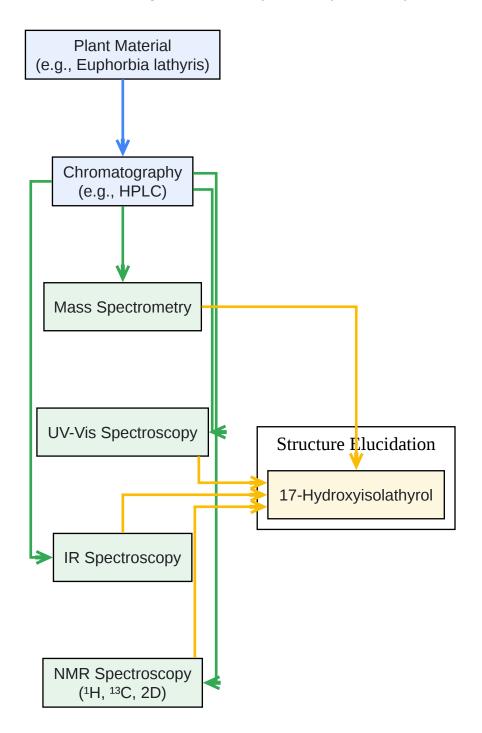
#### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

The UV-Vis spectrum is recorded on a UV-Vis spectrophotometer. The sample is dissolved in methanol (MeOH), and the spectrum is scanned over a range of wavelengths, typically from 200 to 400 nm. The wavelength of maximum absorption ( $\lambda$ max) is reported in nanometers (nm).

# **Logical Workflow for Spectroscopic Analysis**



The process of identifying and characterizing a natural product like **17-Hydroxyisolathyrol** follows a logical workflow that integrates various spectroscopic techniques.



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Caption: Workflow for the isolation and structural elucidation of **17-Hydroxyisolathyrol**.



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